molecular formula C14H11N3O4 B14618524 N-(4-Methylbenzoyl)-5-nitropyridine-3-carboxamide CAS No. 59290-42-5

N-(4-Methylbenzoyl)-5-nitropyridine-3-carboxamide

Cat. No.: B14618524
CAS No.: 59290-42-5
M. Wt: 285.25 g/mol
InChI Key: PTFOXIQQIFDCAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylbenzoyl)-5-nitropyridine-3-carboxamide is an organic compound that belongs to the class of benzoyl derivatives. This compound is characterized by the presence of a benzoyl group attached to a pyridine ring, which is further substituted with a nitro group and a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylbenzoyl)-5-nitropyridine-3-carboxamide typically involves the acylation of 5-nitropyridine-3-carboxamide with 4-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. The final product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylbenzoyl)-5-nitropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding amino derivative.

    Reduction: The major product is the benzyl derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-(4-Methylbenzoyl)-5-nitropyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-Methylbenzoyl)-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzoyl and carboxamide groups can also interact with proteins and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylbenzoyl)-4-benzylpiperidine: This compound shares the benzoyl group but has a different core structure.

    N-(4-Methylbenzoyl)-N’-phenylthiourea: This compound has a thiourea group instead of a carboxamide group.

    N-(4-Methylbenzoyl)-N’-methylthiourea: Similar to the previous compound but with a methyl group on the thiourea.

Uniqueness

N-(4-Methylbenzoyl)-5-nitropyridine-3-carboxamide is unique due to the presence of both a nitro group and a carboxamide group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

59290-42-5

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

N-(4-methylbenzoyl)-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C14H11N3O4/c1-9-2-4-10(5-3-9)13(18)16-14(19)11-6-12(17(20)21)8-15-7-11/h2-8H,1H3,(H,16,18,19)

InChI Key

PTFOXIQQIFDCAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=O)C2=CC(=CN=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.